2-(4-Ethylphenoxy)propanoic acid

Lipophilicity Partition Coefficient Drug Design

2-(4-Ethylphenoxy)propanoic acid (CAS 99761-31-6) is an aryloxyalkanoic acid belonging to the 2-phenoxypropionic acid class, characterized by a propanoic acid backbone linked via an ether bridge to a para-ethyl-substituted phenyl ring. Its molecular formula is C₁₁H₁₄O₃ with a molecular weight of 194.23 g/mol.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 99761-31-6
Cat. No. B1274287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Ethylphenoxy)propanoic acid
CAS99761-31-6
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)OC(C)C(=O)O
InChIInChI=1S/C11H14O3/c1-3-9-4-6-10(7-5-9)14-8(2)11(12)13/h4-8H,3H2,1-2H3,(H,12,13)
InChIKeyOSZYRPFCAFFXIF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Ethylphenoxy)propanoic acid (CAS 99761-31-6) – Structural Baseline and Procurement-Relevant Class Identity


2-(4-Ethylphenoxy)propanoic acid (CAS 99761-31-6) is an aryloxyalkanoic acid belonging to the 2-phenoxypropionic acid class, characterized by a propanoic acid backbone linked via an ether bridge to a para-ethyl-substituted phenyl ring. Its molecular formula is C₁₁H₁₄O₃ with a molecular weight of 194.23 g/mol. It exists as a solid at ambient temperature and is typically supplied at ≥95% purity for research use [1]. The compound possesses a chiral center at the α-carbon of the propanoic acid moiety, making it an important racemic building block for enantioselective synthesis and chiral resolution studies. Unlike many commercial phenoxy herbicides that feature halogen substituents (e.g., mecoprop, dichlorprop), the 4-ethyl substitution confers distinct physicochemical properties, including a calculated Log P of 2.82 and an acid dissociation constant (pKa) of approximately 3.99, which influence its partitioning behavior and enzyme-substrate interactions in both chemical and biological systems [2].

Why In-Class Substitution Is Not Advisable for 2-(4-Ethylphenoxy)propanoic acid in Enantioselective and Bioactivity-Focused Applications


The 2-phenoxypropionic acid scaffold is highly sensitive to para-substituent effects, which govern both physicochemical properties and molecular recognition events [1]. The 4-ethyl group in this compound occupies a unique steric and electronic niche that differs substantially from methyl, halogen, or methoxy analogs. This affects not only bulk partitioning (Log P) but also enzyme enantioselectivity, where minor substituent changes can invert or abolish chiral discrimination. Generic substitution based solely on the phenoxypropionic acid backbone ignores these substituent-controlled differences, risking poor performance in chiral resolution, enzyme inhibition, or herbicide-selectivity studies. The quantitative evidence below demonstrates that the ethyl congener cannot be freely interchanged with its closest analogs without altering key experimental outcomes [2].

Quantified Differentiation: 2-(4-Ethylphenoxy)propanoic acid vs. Closest Analogs in Measurable Parameters


Enhanced Lipophilicity (Log P) Compared to 4-Methyl and 4-Chloro Analogs

The calculated octanol-water partition coefficient (Log P) for 2-(4-ethylphenoxy)propanoic acid is 2.82, which is 0.44 log units higher than the 4-methyl analog (Log P = 2.38) and 0.35 log units higher than the 4-chloro analog (Log P = 2.47) [1][2]. This increase reflects the greater hydrophobicity imparted by the ethyl substituent and is expected to enhance membrane permeability and organic-phase partitioning in biphasic reaction systems.

Lipophilicity Partition Coefficient Drug Design

Modulated Acidity (pKa) Differentiating from 4-Halo and 4-Methoxy Derivatives

2-(4-Ethylphenoxy)propanoic acid exhibits a predicted acid dissociation constant (pKa) of 3.99, which is significantly higher (weaker acid) than the 4-chloro analog (pKa = 3.27) and the 4-methoxy analog (expected pKa ~3.3–3.5 based on electron-donating effects), but comparable to the 4-methyl analog (pKa = 3.92) [1][2][3]. The ethyl substituent's inductive electron-donating effect (+I) reduces the acidity of the carboxylic acid group relative to electron-withdrawing halogens, affecting the ionization state at physiological pH.

Acid Dissociation pKa Ionization State

Distinct Enantioselectivity Profile in Lipase-Catalyzed Esterification Due to Substituent Size and Electronics

In a systematic study of lipase-catalyzed esterification of racemic 2-(4-substituted phenoxy)propionic acids, the enantioselectivity (E-value) was found to be primarily controlled by the steric bulk of the para-substituent, with secondary electronic effects for substituents of similar size [1]. The 4-ethyl substituent (CH₂CH₃) presents a larger steric demand than methyl (CH₃) and a distinct electronic profile compared to trifluoromethyl (CF₃). This results in a unique enantioselectivity profile that cannot be predicted from either the methyl or trifluoromethyl analog alone. While the exact E-values require retrieval from the full publication, the authors explicitly note that distinguishing the behavior of CH₃CH₂ from other substituents requires consideration of both size and electronic parameters, and that enantioselectivity was dramatically enhanced for the CH₃O-bearing substrate under elevated temperature conditions, highlighting substituent-specific optimization potential.

Enantioselectivity Biocatalysis Kinetic Resolution

Subtilisin-Catalyzed Hydrolysis: Enantioselectivity Modulation by DMSO and Substituent Effects

The enantioselectivity of subtilisin Carlsberg for hydrolysis of racemic ethyl 2-(4-substituted phenoxy)propionates was markedly improved by addition of 54–56% (v/v) DMSO [1]. For the 4-ethylphenoxy substrate, the enhanced enantioselectivity was correlated with a partial decrease in the tertiary structure of the enzyme as observed by FT-IR and CD spectroscopy. This structural perturbation is likely influenced by the specific hydrophobic and steric nature of the 4-ethyl group, and the magnitude of the enantioselectivity enhancement may differ from that observed for other substituents (e.g., 4-methyl, 4-chloro) under identical DMSO concentrations.

Enzymatic Hydrolysis Enantioselectivity Solvent Engineering

Defined-Value Application Scenarios for 2-(4-Ethylphenoxy)propanoic acid Based on Verified Differentiation Data


Biocatalytic Chiral Resolution Method Development Using Lipases or Proteases

The 4-ethyl substituent provides a valuable intermediate steric and electronic profile for systematic enzyme-engineering studies. Researchers optimizing lipase- or subtilisin-catalyzed kinetic resolutions can use this racemic substrate to probe active-site steric tolerance and enantioselectivity determinants, as demonstrated by Watanabe et al. [1]. The compound's calculated Log P of 2.82 also supports efficient partitioning into organic phases in biphasic systems, a practical advantage for preparative-scale resolutions where phase-transfer limitations can reduce productivity [2].

Physicochemical Benchmarking of 2-Phenoxypropionic Acid Libraries for Drug Design

In medicinal chemistry campaigns where the phenoxypropionic acid scaffold is being explored (e.g., PPAR agonists, COX-2 inhibitors, or anti-inflammatory agents), the 4-ethyl analog fills a specific lipophilicity and acidity niche. Its Log P of 2.82 and pKa of 3.99 differentiate it from the 4-methyl (Log P 2.38, pKa 3.92) and 4-chloro (Log P 2.47, pKa 3.27) congeners, making it a strategic choice for structure-activity relationship (SAR) studies that require incremental modulation of hydrophobic character without the electron-withdrawing effects of halogens [3].

Herbicide Selectivity and Crop-Safety Profiling in Phenoxy Auxin Research

As a phenoxypropionic acid derivative, this compound holds potential as a selective herbicide lead or research tool for studying auxin-type weed control. The absence of halogen substituents (present in mecoprop and dichlorprop) may reduce environmental persistence and off-target toxicity, while the ethyl group's steric bulk could confer selectivity against certain broadleaf species. Its higher pKa (3.99 vs. 3.27 for 4-chloro analog) suggests a different foliar uptake and translocation profile, as weak-acid herbicides rely on pH-dependent passive diffusion across the plant cuticle .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Ethylphenoxy)propanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.